2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is an organic compound featuring a unique structural framework Its core consists of an imidazole ring fused with phenyl and fluorophenyl groups, linked to a thioethanone and piperidine moiety
Scientific Research Applications
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone serves in diverse research applications:
Chemistry: As a building block in synthesizing novel organic compounds.
Biology: Used in studying enzyme inhibitors due to its imidazole moiety.
Medicine: Investigated for its potential as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in creating specialized polymers and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone generally involves multi-step reactions:
Formation of 1-(4-fluorophenyl)-5-phenyl-1H-imidazole: Starting from substituted benzonitriles, via cyclization with appropriate reagents like ammonium acetate.
Thiol Addition: The synthesized imidazole derivative reacts with ethanethiol in the presence of catalysts such as triethylamine.
Piperidine Coupling: The final product is obtained through nucleophilic substitution with piperidine under controlled conditions.
Industrial Production Methods: For large-scale production, the synthesis pathway is optimized for yield and cost-efficiency. The industrial process involves:
Batch Reactor Systems: To ensure precise control over reaction conditions.
Purification Techniques: Such as recrystallization or chromatographic methods to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undergoes oxidation to form sulfoxides or sulfones.
Reduction: May be reduced to form thiols or imidazole hydrogenation products.
Substitution: Reactive towards nucleophilic or electrophilic substitution, especially on the imidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, alkyl halides, etc.
Major Products
Sulfoxides/Sulfones: Via oxidation.
Thiol Derivatives: Via reduction.
Substituted Imidazoles: Via electrophilic/nucleophilic substitution.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets like enzymes or receptors:
Enzyme Inhibition: The imidazole ring can inhibit enzymes by binding to active sites.
Pathways Involved: Inhibition of specific pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with other imidazole-based compounds highlights its distinct features due to the presence of the fluorophenyl and piperidine groups.
Similar Compounds
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Different halogen substituent.
1-(4-fluorophenyl)-2-(1H-imidazol-2-yl)thioethanone: Lacks the piperidine moiety.
Each compound’s unique substituents confer distinctive properties and biological activities, making 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone particularly versatile and significant in research.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-18-9-11-19(12-10-18)26-20(17-7-3-1-4-8-17)15-24-22(26)28-16-21(27)25-13-5-2-6-14-25/h1,3-4,7-12,15H,2,5-6,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZBKRPIASNBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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